molecular formula C20H32N8O4Si B13677822 N-[9-[(2R,4S,5S)-4-Azido-5-[[(tert-butyldimethylsilyl)oxy]methyl]tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide

N-[9-[(2R,4S,5S)-4-Azido-5-[[(tert-butyldimethylsilyl)oxy]methyl]tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide

Cat. No.: B13677822
M. Wt: 476.6 g/mol
InChI Key: ODTZISISBRKXFH-UHFFFAOYSA-N
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Description

N-[9-[(2R,4S,5S)-4-Azido-5-[[(tert-butyldimethylsilyl)oxy]methyl]tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide is a complex organic compound It is characterized by its unique structure, which includes an azido group, a tetrahydrofuran ring, and a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,4S,5S)-4-Azido-5-[[(tert-butyldimethylsilyl)oxy]methyl]tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide typically involves multiple steps One common approach starts with the protection of the hydroxyl group in the tetrahydrofuran ring using tert-butyldimethylsilyl chlorideThe final step involves the coupling of the modified tetrahydrofuran ring with the purine base under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research. the synthesis generally follows similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,4S,5S)-4-Azido-5-[[(tert-butyldimethylsilyl)oxy]methyl]tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group typically yields nitro compounds, while reduction yields amines.

Scientific Research Applications

N-[9-[(2R,4S,5S)-4-Azido-5-[[(tert-butyldimethylsilyl)oxy]methyl]tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[9-[(2R,4S,5S)-4-Azido-5-[[(tert-butyldimethylsilyl)oxy]methyl]tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The purine base can interact with nucleic acids, potentially inhibiting viral replication by interfering with the viral genome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[9-[(2R,4S,5S)-4-Azido-5-[[(tert-butyldimethylsilyl)oxy]methyl]tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide is unique due to the presence of the azido group, which allows for specific chemical modifications and interactions not possible with similar compounds. This makes it particularly valuable in research applications involving click chemistry and nucleic acid interactions.

Properties

Molecular Formula

C20H32N8O4Si

Molecular Weight

476.6 g/mol

IUPAC Name

N-[9-[4-azido-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C20H32N8O4Si/c1-11(2)17(29)24-19-23-16-15(18(30)25-19)22-10-28(16)14-8-12(26-27-21)13(32-14)9-31-33(6,7)20(3,4)5/h10-14H,8-9H2,1-7H3,(H2,23,24,25,29,30)

InChI Key

ODTZISISBRKXFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-]

Origin of Product

United States

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